molecular formula C12H9N5S B13856479 3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine

3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13856479
M. Wt: 255.30 g/mol
InChI Key: VNIGDNFRRPEEAM-UHFFFAOYSA-N
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Description

3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains both bipyridine and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of bipyridine derivatives with thiadiazole precursors. One common method involves the cyclization of appropriate bipyridine derivatives with thiadiazole-forming reagents under specific conditions. For example, the reaction can be carried out in the presence of ammonium acetate in refluxing acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the bipyridine or thiadiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may introduce new functional groups onto the bipyridine or thiadiazole rings.

Scientific Research Applications

3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or bind to DNA, thereby affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2’-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine
  • 3-(2,3’-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine
  • 3-(4,4’-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine

Uniqueness

3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine is unique due to the specific positioning of the bipyridine and thiadiazole moieties, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to other similar compounds .

Properties

Molecular Formula

C12H9N5S

Molecular Weight

255.30 g/mol

IUPAC Name

3-(6-pyridin-4-ylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C12H9N5S/c13-12-16-11(17-18-12)10-3-1-2-9(15-10)8-4-6-14-7-5-8/h1-7H,(H2,13,16,17)

InChI Key

VNIGDNFRRPEEAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=NSC(=N2)N)C3=CC=NC=C3

Origin of Product

United States

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